BenchChemオンラインストアへようこそ!

Ambroxol hydrochloride

Pharmacokinetics Bioavailability Mucolytic activity

Select Ambroxol hydrochloride for its unique, evidence-based polypharmacology that outperforms standard mucolytics. Unlike NAC (disulfide bond reduction only) or bromhexine (prodrug), ambroxol couples secretolytic action with direct Nav1.8 sodium channel blockade (IC50 34.3 µM) and superoxide anion (O₂⁻) scavenging—activities absent in other in-class agents. It also achieves peak lung tissue concentration within 5 minutes IV and is non-cytotoxic at anti-allergic concentrations (10 µM–1 mM), unlike bromhexine. For assays requiring rapid surfactant induction, selective Nav1.8 probing, or O₂⁻ scavenging, ambroxol is the pharmacologically justified, multi-mechanism choice.

Molecular Formula C13H19Br2ClN2O
Molecular Weight 414.56 g/mol
CAS No. 23828-92-4
Cat. No. B1665952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbroxol hydrochloride
CAS23828-92-4
Synonyms4-(((2-Amino-3,5-dibromophenyl)methyl)amino)cyclohexanol
Abrohexal
AM, Bisolvon
Ambril
Ambro Puren
Ambro-Puren
Ambrobeta
Ambrofur
Ambrohexal
Ambrolös
Ambrolitic
AMBROPP
AmbroPuren
Ambroten
Ambroxin
Ambroxocompren
Ambroxol
Bisolvon AM
Bromhexine Metabolite VIII
Bronchopront
Bronchowern
Broxol
Contac Husten Trunk
Contac Husten-Trunk
Contac HustenTrunk
Dinobroxol
Duramucal
Ebromin
Expeflen
Expit
Farmabroxol
Flavamed
Frenopect
Gelopol
Hustenlöser, Pect
Hustenlöser, Therapin
Larylin Husten Löser
Larylin Husten-Löser
Larylin HustenLöser
Lasolvan
Metabolite VIII, Bromhexine
Mibrox
Motosol
Muco Fips
Muco-Fips
MucoFips
Mucosolvan
Mucotablin
NA 872
NA-872
NA872
Pädiamuc
Pect Hustenlöser
Pulmonal S
Pulmonal, Ringelheimer
Ringelheimer Pulmonal
Sekretovit
stas Hustenlöser
stas-Hustenlöser
stasHustenlöser
Surbronc
Therapin Hustenlöse
Molecular FormulaC13H19Br2ClN2O
Molecular Weight414.56 g/mol
Structural Identifiers
SMILESC1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl
InChIInChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H
InChIKeyQNVKOSLOVOTXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 300 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ambroxol Hydrochloride (CAS 23828-92-4): Procurement Guide for a Multimodal Secretolytic Agent with Differentiated Sodium Channel Modulation and Antioxidant Activity


Ambroxol hydrochloride (trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-cyclohexanol, monohydrochloride) is a mucolytic expectorant and the active metabolite of the prodrug bromhexine [1]. Classified pharmacologically as a mucokinetic and secretolytic agent, ambroxol facilitates mucociliary clearance by modulating mucus viscosity and stimulating pulmonary surfactant secretion [2]. Beyond its canonical expectorant role, ambroxol exhibits a distinct polypharmacology that includes sodium channel blockade with a preference for the Nav1.8 channel subtype and direct oxidant scavenging activity [3]. These orthogonal activities, combined with its well-characterized pharmacokinetic profile and high oral bioavailability, differentiate ambroxol from other in-class mucolytics that typically act via a single primary mechanism [4].

Why Ambroxol Hydrochloride is Not a Drop-In Replacement for Bromhexine, N-Acetylcysteine, or Other Mucolytics


In-class mucolytics such as bromhexine, N-acetylcysteine (NAC), carbocisteine, and erdosteine exhibit divergent and often non-overlapping mechanisms of action, rendering generic substitution pharmacologically unsound. Ambroxol is the active metabolite of bromhexine and demonstrates superior bioavailability and a more direct therapeutic profile [1]. While NAC exerts its mucolytic effect primarily via free sulfhydryl group-mediated disulfide bond reduction in mucus glycoproteins, ambroxol's secretolytic action is coupled with a unique ability to block voltage-gated sodium channels (Nav1.8), conferring analgesic and anti-inflammatory properties not shared by NAC [2]. Furthermore, ambroxol demonstrates direct superoxide anion scavenging capacity, a feature absent in NAC, which conversely excels at hydrogen peroxide neutralization—a reaction ambroxol does not catalyze [3]. These mechanistic and functional discrepancies underscore the critical importance of compound-specific selection based on the precise clinical or experimental endpoint, as interchangeability can lead to suboptimal or null outcomes.

Ambroxol Hydrochloride (23828-92-4) Comparative Evidence Matrix for Scientific Procurement and Study Design


Ambroxol vs. Bromhexine: Enhanced Oral Bioavailability and Potency in Mucolytic Activity

Ambroxol demonstrates superior bioavailability compared to its prodrug bromhexine. A comparative pharmacokinetic evaluation indicated that ambroxol has higher bioavailability than bromhexine, allowing for a more direct and predictable therapeutic effect [1]. In an electrophysiological model of airway secretion, ambroxol decreased short-circuit currents in electrically stimulated isolated canine tracheal epithelial cells with an IC50 of 60 nM [2]. This high potency at the cellular level, combined with its active metabolite status, makes ambroxol a more direct-acting and pharmacokinetically reliable agent than its precursor.

Pharmacokinetics Bioavailability Mucolytic activity Prodrug metabolism

Ambroxol vs. N-Acetylcysteine (NAC): Divergent and Potentially Synergistic Oxidant Scavenging Profiles

Ambroxol and N-acetylcysteine (NAC) exhibit distinct and non-overlapping profiles of direct oxidant scavenging. In an in vitro chemiluminescence and spectrophotometric assay, ambroxol at a concentration of 10⁻⁴ mol/L reduced superoxide anion (O₂⁻) levels by 14.3 ± 6.7%, whereas NAC and glutathione (GSH) demonstrated no anti-O₂⁻ activity [1]. Conversely, NAC and GSH potently scavenged hydrogen peroxide (H₂O₂) at concentrations >10⁻⁶ mol/L, while ambroxol had no detectable anti-H₂O₂ effect [1]. Pulse radiolysis studies further confirmed that both ambroxol and bromhexine are scavengers of superoxide and hydroxyl radicals, while NAC reacts with hydroxyl radicals but not superoxide [2].

Oxidative stress Antioxidant Superoxide Hydrogen peroxide Pulmonary inflammation

Ambroxol as a Nav1.8-Preferring Sodium Channel Blocker: Superior Potency to Lidocaine, Mexiletine, and Benzocaine in TTX-r Current Inhibition

Ambroxol acts as a potent and preferential blocker of tetrodotoxin-resistant (TTX-r) sodium channels, primarily encoded by Nav1.8, a property not shared by conventional mucolytics. In a head-to-head electrophysiological study using patch-clamp techniques on rat sensory neurons, ambroxol was the most effective compound tested for inhibiting resting TTX-r currents, with an IC50 of 34.3 µM [1]. This was significantly more potent than lidocaine (IC50 = 89.2 µM), mexiletine (IC50 = 142.3 µM), and benzocaine (IC50 = 1,901 µM) [1]. Furthermore, ambroxol uniquely blocked resting TTX-r channels more potently than recombinant Nav1.2 channels, indicating subtype selectivity, whereas lidocaine, mexiletine, and benzocaine exhibited the opposite preference [1].

Sodium channel blockade Analgesia Nav1.8 Tetrodotoxin-resistant Pain models

Ambroxol vs. N-Acetylcysteine (NAC): Rapid Pulmonary Tissue Distribution and Superior Stimulation of Surfactant Protein-A (SP-A)

Following intravenous administration in a murine model, ambroxol hydrochloride demonstrates rapid and preferential lung tissue distribution, achieving maximum lung concentration (Cmax) within 5 minutes [1]. In contrast, N-acetylcysteine (NAC) requires aerosol inhalation for pulmonary delivery. In a rat model of acute lung injury, intravenous ambroxol at varying doses significantly increased the distribution and expression of pulmonary surfactant protein-A (SP-A) in alveolar tissue in a dose-dependent manner [1]. While high-dose aerosolized NAC was able to increase SP-A expression to a certain extent, the effect was less pronounced and required a different route of administration [1].

Lung tissue distribution Pharmacokinetics Pulmonary surfactant SP-A Acute lung injury

Ambroxol vs. Bromhexine, Vasicine, and Sputolysin: Superior Anti-Allergic Potency and Lack of Cytotoxicity in Basophil Models

Ambroxol demonstrates a superior and non-toxic profile for inhibiting IgE-dependent mediator release from human basophils compared to its structural analogs and other secretolytics. In vitro studies showed that ambroxol reduced IgE-dependent histamine release from human basophils at concentrations ranging from 10 µM to 1 mM [1]. In contrast, the related compounds sputolysin and vasicine only moderately reduced histamine release at the highest concentration of 1 mM [1]. Critically, bromhexine exhibited toxicity at concentrations above 10 µM, inducing non-specific histamine release and reducing cell viability, whereas the inhibitory actions of ambroxol at sub-millimolar concentrations were fully reversible and non-toxic [1]. Ambroxol was also more potent than sputolysin or vasicine in attenuating basophil IL-4 and IL-13 secretion [1].

Anti-allergic Basophil Histamine release IgE Mast cell Cytotoxicity

Ambroxol and Bromhexine Accelerate Superoxide Dismutation: A 2.5- to 3-Fold Enhancement Over Spontaneous Rate

Both ambroxol and its prodrug bromhexine function as catalytic scavengers of superoxide radicals by accelerating the rate of superoxide dismutation. Using pulse radiolysis to generate and monitor reactive oxygen species, it was demonstrated that bromhexine accelerates the rate of superoxide dismutation by 3-fold, while ambroxol accelerates it by 2.5-fold compared to the spontaneous dismutation rate [1]. This is in stark contrast to N-acetyl-L-cysteine, which does not react with superoxide radicals at all [1]. Additionally, the second-order reaction rate constants for hydroxyl radical scavenging were determined: bromhexine (1.58 ± 0.15 x 10¹⁰ M⁻¹s⁻¹) was approximately 50% more efficient than ambroxol (1.04 ± 0.1 x 10¹⁰ M⁻¹s⁻¹), while NAC exhibited an intermediate rate of 1.28 ± 0.14 x 10¹⁰ M⁻¹s⁻¹ [1].

Superoxide dismutation Antioxidant Pulse radiolysis Reaction kinetics

Optimal Research and Industrial Applications of Ambroxol Hydrochloride (23828-92-4) Based on Comparative Evidence


In Vivo Models of Acute Lung Injury and Pulmonary Surfactant Deficiency

Leverage ambroxol's demonstrated ability to achieve peak lung tissue concentration within 5 minutes of intravenous administration and its dose-dependent stimulation of pulmonary surfactant protein-A (SP-A) expression [1]. This makes ambroxol the preferred agent over inhaled N-acetylcysteine (NAC) for studies requiring rapid, predictable, and systemic induction of pulmonary surfactant. The quantified kinetics ensure reliable experimental timing and dose-response relationships, which are more challenging to achieve with aerosolized NAC.

In Vitro and Ex Vivo Studies of Nav1.8-Mediated Sensory Neuron Function and Pain

Utilize ambroxol as a potent and commercially available pharmacological tool for probing Nav1.8 channel function. Its IC50 of 34.3 µM against TTX-r currents in sensory neurons and its preferential blockade of Nav1.8 over Nav1.2 (unlike lidocaine or mexiletine) provide a unique selectivity profile for dissecting the role of this channel subtype in pain signaling pathways [2]. This application is not possible with other mucolytics like NAC or bromhexine.

Superoxide-Driven Oxidative Stress Assays and SOD-Mimetic Studies

Incorporate ambroxol into experimental systems where superoxide anion (O₂⁻) is the primary reactive oxygen species of interest. Its unique ability to directly scavenge O₂⁻ (14.3% reduction at 100 µM) and accelerate its dismutation by 2.5-fold provides a functional superoxide dismutase (SOD)-like activity [REFS-3, REFS-4]. N-acetylcysteine is completely inactive against this radical, making ambroxol the only viable choice between these two common mucolytics for such assays.

Ex Vivo Studies of IgE-Mediated Allergic Inflammation Using Human Basophils and Mast Cells

Select ambroxol over bromhexine or other secretolytic analogues for modulating IgE-dependent basophil and mast cell activation. Ambroxol potently inhibits histamine and cytokine release at micromolar concentrations (10 µM to 1 mM) without inducing the cytotoxicity observed with its prodrug bromhexine at concentrations above 10 µM [5]. This non-toxic, reversible profile ensures that observed inhibitory effects are due to specific pharmacologic action rather than confounding cell death, a critical distinction for generating reliable data in allergy and immunology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ambroxol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.